ALX-5407 hydrochloride

Description

Properties

IUPAC Name |

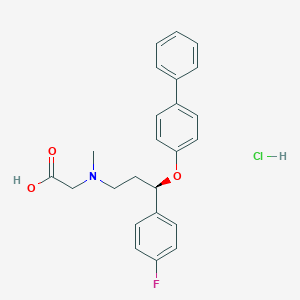

2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDGSZCYSJWQEE-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582019 | |

| Record name | N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200006-08-2 | |

| Record name | N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200006-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ALX-5407 Hydrochloride: A Technical Guide to its Mechanism of Action as a Glycine Transporter 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALX-5407 hydrochloride is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its mechanism of action centers on the elevation of extracellular glycine levels in the central nervous system, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of ALX-5407's mechanism, intended for a technical audience in the field of neuroscience and drug development.

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The primary molecular target of ALX-5407 is the glycine transporter 1 (GlyT1), a member of the sodium/chloride-dependent solute carrier family 6 (SLC6). GlyT1 is predominantly expressed in glial cells and to a lesser extent in glutamatergic neurons, where it plays a critical role in regulating glycine concentrations in the synaptic cleft and extrasynaptic space.[3] Glycine is an essential co-agonist at the NMDA receptor; both glycine and glutamate (B1630785) must bind to the receptor for its activation.[4]

ALX-5407 is a sarcosine (B1681465) derivative that acts as a highly potent and selective inhibitor of GlyT1.[5] Unlike the substrate glycine, ALX-5407 is not transported by GlyT1.[3] It binds to the transporter with high affinity and exhibits slow dissociation kinetics, leading to a sustained inhibition of glycine reuptake.[4][6] This blockade of GlyT1 results in an accumulation of glycine in the extracellular space. The elevated ambient glycine levels enhance the occupancy of the glycine co-agonist site on NMDA receptors, thereby potentiating NMDA receptor-mediated neurotransmission.[6] This potentiation of NMDA receptor function is the key downstream effect of ALX-5407 and is the basis for its investigation in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][5]

Signaling Pathway of ALX-5407 Action

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of ALX-5407.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (GlyT1) | 3 nM | Human (hGlyT1c) | [1][2][5][7] |

| IC₅₀ (GlyT2) | > 100 µM | Human | [1][2] |

| IC₅₀ (NMDA Receptor Glycine Site) | > 100 µM | - | [1][2] |

| In Vivo Effect | Dose | Species | Result | Reference |

| Increase in PFC Glycine | 10 mg/kg, p.o. | Rat | 40% increase 60-90 min post-administration | [6] |

| Reduction in Dyskinesia | 0.1 mg/kg & 1 mg/kg (with L-DOPA) | MPTP-lesioned marmoset | 51% and 41% reduction, respectively | [8][9] |

| Reduction in Psychosis-like Behaviors | 0.01, 0.1, & 1 mg/kg (with L-DOPA) | MPTP-lesioned marmoset | 25%, 51%, and 38% reduction, respectively | [8][9] |

Experimental Protocols

Glycine Uptake Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of ALX-5407 for GlyT1.

Objective: To quantify the inhibitory potency of ALX-5407 on glycine uptake mediated by GlyT1.

Materials:

-

Cell line stably expressing human GlyT1c (e.g., QT6 quail fibroblasts).

-

[³H]glycine (specific activity ~40-60 Ci/mmol).

-

This compound stock solution in DMSO.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Culture the GlyT1c-expressing cells in appropriate media until they reach confluence in 24-well plates.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS.

-

Inhibitor Incubation: Add 200 µL of HBSS containing various concentrations of ALX-5407 (e.g., 1 pM to 1 µM) to the wells. Include a vehicle control (DMSO).

-

Initiation of Uptake: Add 50 µL of HBSS containing [³H]glycine to achieve a final concentration of ~20 nM.

-

Incubation: Incubate the plates at room temperature for 10-15 minutes.

-

Termination of Uptake: Rapidly aspirate the incubation solution and wash the cells three times with ice-cold HBSS to remove unincorporated radiolabel.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of ALX-5407 that inhibits 50% of the specific [³H]glycine uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.

In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol outlines the procedure for measuring changes in extracellular glycine levels in the brain following ALX-5407 administration.

Objective: To determine the in vivo effect of ALX-5407 on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO).

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

ALX-5407 for oral administration.

-

Fraction collector.

-

HPLC system with fluorescence detection for amino acid analysis.

-

o-phthaldialdehyde (OPA) for derivatization.

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for 24-48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 90-120 minutes to establish a stable baseline of extracellular glycine.

-

Drug Administration: Administer ALX-5407 (e.g., 10 mg/kg) or vehicle via oral gavage.

-

Post-Dose Collection: Continue collecting dialysate fractions for several hours post-administration.

-

Sample Analysis:

-

Derivatize the glycine in the dialysate samples with OPA.

-

Inject the derivatized samples into an HPLC system equipped with a C18 column and a fluorescence detector.

-

Quantify glycine concentrations by comparing the peak areas to a standard curve generated from known glycine concentrations.

-

-

Data Analysis: Express the post-administration glycine levels as a percentage change from the average baseline concentration for each animal.

Electrophysiological Recording of NMDA Receptor Potentiation

This protocol describes how to measure the enhancement of NMDA receptor-mediated currents by ALX-5407.

Objective: To demonstrate that ALX-5407 potentiates NMDA receptor-mediated synaptic currents.

Materials:

-

Brain slice preparation setup (vibratome).

-

Recording chamber for brain slices.

-

Patch-clamp amplifier and data acquisition system.

-

Glass microelectrodes.

-

Artificial cerebrospinal fluid (aCSF) with low Mg²⁺ to facilitate NMDA receptor activation.

-

NBQX (AMPA receptor antagonist) and picrotoxin (B1677862) (GABA-A receptor antagonist) to isolate NMDA currents.

-

ALX-5407 solution.

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from a relevant brain region (e.g., hippocampus or prefrontal cortex) and allow them to recover in aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF containing NBQX and picrotoxin, with low Mg²⁺ concentration.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron.

-

Evoked NMDA Currents: Stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs). At a holding potential of +40 mV, these currents will be primarily mediated by NMDA receptors.

-

Baseline Recording: Record stable baseline NMDA-EPSCs for 5-10 minutes.

-

ALX-5407 Application: Bath-apply ALX-5407 (e.g., 100 nM) to the slice and continue recording the evoked NMDA-EPSCs.

-

Data Analysis: Measure the amplitude of the NMDA-EPSCs before and after the application of ALX-5407. A significant increase in the EPSC amplitude following ALX-5407 application indicates potentiation of NMDA receptor function.

Conclusion

This compound is a valuable research tool for investigating the role of the glycine modulatory site on the NMDA receptor. Its potent and selective inhibition of GlyT1 provides a mechanism for elevating synaptic glycine and enhancing NMDA receptor function. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working with ALX-5407 and exploring the therapeutic potential of GlyT1 inhibition.

References

- 1. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ALX-5407 hydrochloride as a GlyT1 inhibitor

An In-depth Technical Guide to ALX-5407 Hydrochloride: A Potent and Selective GlyT1 Inhibitor

Introduction

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system (CNS), plays a critical role in synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor is a key component of this system, and its activation requires not only the binding of glutamate (B1630785) but also a co-agonist, glycine (B1666218). The synaptic concentration of glycine is meticulously regulated by glycine transporters.

Glycine Transporter 1 (GlyT1), found predominantly on glial cells surrounding synapses, is crucial for clearing glycine from the synaptic cleft. By controlling extracellular glycine levels, GlyT1 directly modulates NMDA receptor activity. Inhibition of GlyT1 presents a compelling therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia. By blocking glycine reuptake, GlyT1 inhibitors elevate synaptic glycine concentrations, thereby enhancing NMDA receptor signaling.[1][2]

This compound is a potent, selective, and non-transportable inhibitor of GlyT1.[3][4] Its high affinity and specificity have made it an invaluable pharmacological tool for investigating the roles of GlyT1 and the glycine modulatory site on the NMDA receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and detailed experimental protocols for its use in research.

This compound: Core Properties

ALX-5407 is a sarcosine (B1681465) derivative characterized by its high purity and specific chemical structure, making it a reliable tool for in vitro and in vivo research.[5]

| Property | Value |

| Chemical Name | N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride[6] |

| Alternative Name | (+)-NFPS[6] |

| Molecular Formula | C₂₄H₂₄FNO₃ · HCl[3][7] |

| Molecular Weight | 429.92 g/mol [3][6] |

| CAS Number | 200006-08-2[3][6][7] |

| Purity | ≥98%[3][6] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol[3][6] |

| Storage | Desiccate at +4°C[3][6] |

Mechanism of Action

ALX-5407 functions as a highly selective inhibitor of the GlyT1 transporter. Unlike substrates such as glycine or sarcosine, ALX-5407 is not transported into the cell, acting as a pure antagonist.[4] Its primary mechanism involves binding to GlyT1 and blocking the reuptake of glycine from the synaptic cleft into adjacent glial cells. This inhibition leads to an accumulation of extracellular glycine, which increases the occupancy of the glycine co-agonist site on the NR1 subunit of the NMDA receptor.[2] This enhanced co-agonism potentiates the receptor's response to glutamate, thereby boosting glutamatergic neurotransmission. This targeted action makes ALX-5407 a precise tool for modulating NMDA receptor function without directly activating the receptor itself, which could otherwise lead to excitotoxicity.[2]

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloride-dependent conformational changes in the GlyT1 glycine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

ALX-5407 Hydrochloride: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive impairments. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, there remains a significant unmet need for treatments that address the cognitive and negative symptoms. The glutamate (B1630785) hypothesis of schizophrenia, which posits a hypofunction of the N-methyl-D-aspartate (NMDA) receptor, has paved the way for novel therapeutic strategies. One such strategy is the potentiation of NMDA receptor function by increasing the synaptic availability of its co-agonist, glycine (B1666218). This guide provides an in-depth technical overview of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1), for its application in schizophrenia research. By inhibiting GlyT1, ALX-5407 increases extracellular glycine levels, thereby enhancing NMDA receptor-mediated neurotransmission. This document details the pharmacology of ALX-5407, comprehensive experimental protocols for its evaluation, and a summary of its effects in preclinical models relevant to schizophrenia.

Core Rationale: Targeting NMDA Receptor Hypofunction via GlyT1 Inhibition

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for its activation.[1] In the context of schizophrenia, a deficit in NMDA receptor signaling is thought to contribute significantly to the cognitive and negative symptoms of the disorder.[2][3] The glycine transporter 1 (GlyT1) is a crucial regulator of glycine levels in the synaptic cleft, maintaining them at subsaturating concentrations for the NMDA receptor's glycine binding site.[2][4] This provides a therapeutic window for enhancing NMDA receptor function. By inhibiting GlyT1, compounds like ALX-5407 prevent the reuptake of glycine, leading to an increase in its synaptic concentration.[4][5] This, in turn, promotes the co-agonist binding to the NMDA receptor, potentiating its function and offering a promising approach to ameliorate the symptoms of schizophrenia.[2][6]

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of ALX-5407 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-5407 hydrochloride is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1)[1][2][3]. Its ability to increase synaptic glycine concentrations and subsequently potentiate N-methyl-D-aspartate (NMDA) receptor function has made it a valuable tool in neuroscience research, particularly in studies related to schizophrenia and other CNS disorders associated with hypoglutamatergic function[4][5][6][7][8]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and a visual representation of its mechanism of action and related experimental workflows.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | N-[(3R)-3-([1,1′-biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride | [2] |

| Alternative Names | (+)-NFPS, (R)-NFPS hydrochloride | [2][9] |

| CAS Number | 200006-08-2 | [1][2][3][10][11] |

| Molecular Formula | C₂₄H₂₄FNO₃·HCl | [1][2][3][10][11] |

| Molecular Weight | 429.92 g/mol | [1][2][3][10][11] |

| Appearance | White to off-white or beige solid/powder | [12] |

| Purity | ≥98% (HPLC) or ≥99% | [1][2][3][10][11][12] |

| Solubility | Soluble to 100 mM in DMSOSoluble to 50 mM in ethanol20 mg/mL in DMSO | [1][2][3][11] |

| Storage | Desiccate at +4°C or store at -20°C | [1][2][3][11] |

| Stability | ≥ 4 years when stored at -20°C | [11] |

| InChI Key | RPDGSZCYSJWQEE-GNAFDRTKSA-N | [2][11] |

| SMILES | FC(C=C1)=CC=C1--INVALID-LINK--OC(C=C2)=CC=C2C3=CC=CC=C3.Cl | [2][11] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration[6]. By inhibiting GlyT1, ALX-5407 leads to an accumulation of synaptic glycine[13]. Glycine is an essential co-agonist for the NMDA receptor; its binding to the GluN1 subunit is necessary for the glutamate-mediated opening of the ion channel[13][14]. The potentiation of NMDA receptor activity is the key downstream consequence of GlyT1 inhibition by ALX-5407.

The potentiation of NMDA receptor activity leads to an influx of calcium (Ca²⁺) into the postsynaptic neuron. This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways. Among these, the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway are notable. These pathways are crucial for synaptic plasticity and other cellular responses.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Determination of Physicochemical Properties

3.1.1. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/mL or molarity (M).

3.1.2. Melting Point Determination (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid.

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Initial Determination: Heat the sample rapidly to get an approximate melting point range.

-

Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point. For a pure compound, this range is typically narrow (0.5-1°C).

3.1.3. pKa Determination (Potentiometric Titration)

The pKa value is essential for predicting the ionization state of a molecule at a given pH.

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent system. Maintain a constant ionic strength with a background electrolyte like KCl[15][16][17][18].

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed vessel to maintain a constant temperature and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize[15][16][17][18].

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, often by analyzing the first derivative of the curve[17][18].

Biological Assays

3.2.1. In Vitro Glycine Uptake Assay for IC₅₀ Determination

This assay measures the ability of this compound to inhibit GlyT1-mediated glycine uptake into cells.

-

Cell Culture: Plate cells stably expressing human GlyT1 (e.g., CHO-hGlyT1a cells) in a multi-well plate and culture overnight to form a monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Assay Procedure:

-

Wash the cell monolayer to remove culture medium.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

-

Initiate glycine uptake by adding a mixture of non-labeled glycine and [³H]-glycine.

-

After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ for ALX-5407 is approximately 3 nM[1][2][3][9][11].

3.2.2. In Vivo Microdialysis for Glycine Level Measurement in Rat Prefrontal Cortex

This protocol allows for the measurement of extracellular glycine levels in the brain of a freely moving animal.

-

Surgical Preparation: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (PFC) and secure it with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a microdialysis chamber for habituation.

-

Gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 60-90 minutes.

-

Collect several baseline dialysate samples.

-

-

Drug Administration and Sampling: Administer this compound (e.g., 10 mg/kg, orally). Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of glycine in the dialysate samples using HPLC.

-

Results: Administration of 10 mg/kg of ALX-5407 has been shown to increase glycine levels in the rat prefrontal cortex[9][11].

3.2.3. Th1 Cell Differentiation Assay

This assay investigates the effect of this compound on the differentiation of CD4⁺ T cells into the Th1 lineage.

-

Cell Isolation: Isolate naïve CD4⁺ T cells from the spleens of mice using magnetic bead-based negative selection[13].

-

Cell Culture: Culture the isolated CD4⁺ T cells in 96-well plates pre-coated with anti-CD3ε antibody under Th1-polarizing conditions (RPMI 1640 medium supplemented with IL-2, IL-12p70, anti-IL-4, and anti-CD28)[13].

-

Treatment: Add this compound at various concentrations (e.g., 0.5-500 nM) to the cell cultures. Include a vehicle-treated control group[13].

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator[13].

-

Analysis: Harvest the cells and analyze for Th1 differentiation markers, such as the expression of interferon-gamma (IFN-γ), using flow cytometry. Further mechanistic studies can be performed using RNA sequencing to analyze changes in gene expression and signaling pathways[13].

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GlyT1. Its defined physicochemical properties and established biological activity make it an indispensable research tool for investigating the role of the glutamatergic system in the central nervous system. The detailed protocols provided herein offer a guide for the consistent and reliable use of this compound in both in vitro and in vivo experimental settings, facilitating further exploration of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Modulators of the glycine site on NMDA receptors, D-serine and ALX 5407, display similar beneficial effects to clozapine in mouse models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]

- 8. THE DISCRIMINATIVE STIMULUS EFFECTS OF N-METHYL-d-ASPARTATE GLYCINE-SITE LIGANDS IN NMDA ANTAGONIST-TRAINED RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scbt.com [scbt.com]

- 11. caymanchem.com [caymanchem.com]

- 12. ALX 5407 = 98 HPLC 200006-08-2 [sigmaaldrich.com]

- 13. NMDA receptor-mediated CaMKII/ERK activation contributes to renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. eurjchem.com [eurjchem.com]

An In-Depth Technical Guide to ALX-5407 Hydrochloride (CAS: 200006-08-2): A Potent and Selective GlyT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-5407 hydrochloride is a potent, selective, and non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] With a CAS number of 200006-08-2, this small molecule, also known as (R)-NFPS hydrochloride, has emerged as a critical pharmacological tool for investigating the role of GlyT1 in the central nervous system. Its mechanism of action, centered on increasing synaptic glycine levels and thereby potentiating N-methyl-D-aspartate (NMDA) receptor function, positions it as a compound of significant interest for therapeutic strategies targeting psychiatric and neurological disorders such as schizophrenia.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its evaluation, and a thorough examination of its mechanism of action and associated signaling pathways.

Physicochemical and Pharmacological Properties

This compound is a sarcosine (B1681465) derivative with the chemical name N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride.[2] It is a white to off-white solid.[4] The compound is lauded for its high potency and selectivity in inhibiting GlyT1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 200006-08-2 | [1][2] |

| Molecular Formula | C₂₄H₂₄FNO₃·HCl | [1][2] |

| Molecular Weight | 429.92 g/mol | [1][2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. | [1][2] |

| Storage | Desiccate at +4°C for short-term storage; -20°C for long-term storage. | [1][2] |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (GlyT1c) | 3 nM | Human | [1][2] |

| IC₅₀ (GlyT2) | > 100 µM | Human | [1][2] |

| IC₅₀ (NMDA Receptor Glycine Site) | > 100 µM | [1][2] | |

| Binding Affinity (Kd for [³H]NFPS) | 7.1 ± 1.3 nM | Rat Forebrain Membranes | |

| In Vivo Efficacy (Glycine Increase) | ~40% increase in prefrontal cortex glycine levels at 10 mg/kg, p.o. | Rat |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively inhibiting the glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, ALX-5407 effectively increases the synaptic availability of glycine.

Glycine is an essential co-agonist for the NMDA receptor. For the NMDA receptor to be activated by glutamate, glycine must also be bound to its distinct site on the GluN1 subunit. By elevating synaptic glycine levels, ALX-5407 enhances the probability of glycine binding to the NMDA receptor, thus potentiating its activation by glutamate. This leads to an increased influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events crucial for synaptic plasticity.

References

ALX-5407 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document consolidates key molecular information, biological activity, and detailed experimental protocols to support researchers in neuroscience, immunology, and oncology.

Core Molecular and Physical Data

This compound is a well-characterized small molecule with specific physical and chemical properties crucial for experimental design.

| Property | Value | Citations |

| Molecular Weight | 429.92 g/mol | |

| Molecular Formula | C₂₄H₂₄FNO₃·HCl | |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in ethanol (B145695) and 100 mM in DMSO | |

| Storage | Desiccate at +4°C |

Biological Activity and Mechanism of Action

ALX-5407 is a selective, non-transportable inhibitor of the human glycine transporter GlyT1, with an IC₅₀ value of 3 nM.[1][2] It shows little to no activity at the human GlyT2 transporter.[1][2] The inhibition of GlyT1 by ALX-5407 is essentially irreversible.[1] By blocking the reuptake of glycine, ALX-5407 increases extracellular glycine concentrations, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors.[2]

Recent studies have also elucidated its role in immunomodulation, specifically in suppressing Th1 cell differentiation.[3] This is achieved through the downregulation of the MAPK signaling pathway and a paradoxical upregulation of the PI3K-AKT-mTOR pathway.[3]

Signaling Pathways Affected by ALX-5407

The following diagram illustrates the impact of ALX-5407 on key intracellular signaling pathways in Th1 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ALX-5407, compiled from published research.

In Vitro Glycine Uptake Assay

This protocol is designed to measure the inhibitory effect of ALX-5407 on GlyT1-mediated glycine uptake in a cell-based assay.[4]

Materials:

-

CHO cells stably expressing human GlyT1a (CHO-hGlyT1a)

-

384-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

-

[³H]-Glycine

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Plate CHO-hGlyT1a cells in a 384-well plate and culture until confluent.

-

Prepare a glycine mixture containing [³H]-Glycine in KRH buffer.

-

For determining non-specific uptake, prepare a set of wells containing the glycine mixture plus 10 µM ALX-5407.

-

To the experimental wells, add varying concentrations of ALX-5407.

-

Initiate the uptake by adding the [³H]-Glycine mixture to all wells.

-

Incubate the plate at room temperature for 15-20 minutes.

-

Terminate the assay by rapidly washing the cells three times with 100 µL of ice-cold KRH buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

Cell Viability Assay

This protocol assesses the effect of ALX-5407 on cell proliferation and viability.[5][6]

Materials:

-

Target cell lines (e.g., A549, HT29)

-

96-well cell culture plates

-

Complete culture medium

-

This compound

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with various concentrations of ALX-5407 (e.g., 120 nM) or vehicle control.[5]

-

Incubate for the desired period (e.g., 72 hours).[5]

-

Prepare activated XTT solution according to the manufacturer's instructions.

-

Add the activated XTT reagent to each well and incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 450-500 nm and a reference wavelength of 630-690 nm using a microplate reader.

In Vivo Murine Skin Allograft Model

This protocol evaluates the in vivo efficacy of ALX-5407 in a murine model of allograft rejection.[7][8]

Animals:

-

BALB/c mice (donors)

-

C57BL/6 mice (recipients)

Procedure:

-

Perform full-thickness skin grafts from BALB/c mice onto the backs of C57BL/6 recipient mice.

-

Randomly assign recipient mice to treatment groups: Vehicle control, ALX-5407, Rapamycin, and ALX-5407 + Rapamycin.

-

Administer daily intraperitoneal injections of the respective drugs (e.g., ALX-5407 at 100 mg/kg, Rapamycin at 50 mg/kg).[7]

-

Monitor and photograph the grafts daily to assess rejection.

-

On day 7 post-transplantation, euthanize a subset of mice from each group.

-

Collect spleens and peripheral blood for flow cytometry analysis of T-cell populations (CD4⁺, CD8⁺, IFN-γ⁺).

-

Collect skin grafts for histological examination (H&E staining) and immunofluorescence staining for CD4⁺ T-cell infiltration.

Experimental Workflow for In Vivo Allograft Model

The following diagram outlines the key steps in the in vivo allograft rejection experiment.

RNA Sequencing (RNA-Seq) Protocol Outline

This protocol provides a general framework for analyzing the transcriptomic effects of ALX-5407 treatment on Th1 cells.[3]

Cell Preparation:

-

Isolate CD4⁺ T cells from the spleens of C57BL/6 mice using magnetic bead separation.

-

Culture and polarize the cells under Th1 conditions for 3 days.

-

Treat the Th1-polarized cells with ALX-5407 (e.g., 500 nM) or vehicle (0.1% DMSO) for 24 hours.[3]

RNA Extraction and Library Preparation:

-

Extract total RNA using a suitable method (e.g., TRIzol).

-

Perform ribosomal RNA (rRNA) depletion.

-

Prepare RNA-Seq libraries using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit).

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align reads to the reference genome.

-

Quantify gene expression and identify differentially expressed genes (DEGs).

-

Conduct Gene Ontology (GO) and KEGG pathway enrichment analyses.

Western Blot Analysis

This protocol is for validating the effects of ALX-5407 on protein expression in signaling pathways.[3][9]

Sample Preparation:

-

Prepare cell lysates from ALX-5407-treated and control cells.

-

Determine protein concentration using a standard assay (e.g., BCA).

Electrophoresis and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against target proteins (e.g., phosphorylated and total forms of proteins in the MAPK and PI3K-AKT-mTOR pathways, as well as apoptosis markers like cleaved caspase-3 and BCL-2).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Applications in Research Models

ALX-5407 has been utilized in various preclinical models to investigate its therapeutic potential.

| Research Area | Animal Model | Key Findings | Citations |

| Immunology | Murine skin and cardiac allograft models | ALX-5407, especially in combination with rapamycin, prolonged allograft survival by suppressing Th1 cell differentiation and inducing apoptosis. | [3][7] |

| Neuroscience | MPTP-lesioned marmoset model of Parkinson's disease | ALX-5407 reduced the severity of L-DOPA-induced dyskinesia and psychosis-like behaviors without compromising the anti-parkinsonian effects of L-DOPA. | [10] |

| Schizophrenia | Rodent models | As a GlyT1 inhibitor, ALX-5407 is a tool to investigate the role of NMDA receptor function in schizophrenia models. | [1][11] |

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. reprocell.com [reprocell.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

ALX-5407 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-5407 hydrochloride is a potent and highly selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its ability to increase synaptic glycine levels and subsequently modulate N-methyl-D-aspartate (NMDA) receptor activity has positioned it as a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use in both in vitro and in vivo studies. The information presented herein is intended to support researchers in designing and executing robust experiments to investigate the therapeutic potential of GlyT1 inhibition in various neurological and psychiatric disorders.

Introduction

Glycine is a crucial co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2. GlyT1, predominantly found in glial cells and presynaptic terminals in the forebrain, is a major regulator of synaptic glycine levels and, consequently, NMDA receptor function. Dysregulation of NMDA receptor signaling has been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease.

This compound, a sarcosine (B1681465) derivative, has emerged as a critical research tool due to its high affinity and selectivity for GlyT1. By inhibiting GlyT1, ALX-5407 effectively elevates extracellular glycine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism of action has prompted investigations into its potential as a therapeutic agent for conditions associated with NMDA receptor hypofunction.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-[(3R)-3-([1,1'-biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride | |

| Alternative Names | (R)-NFPS hydrochloride | |

| CAS Number | 200006-08-2 | |

| Molecular Formula | C₂₄H₂₄FNO₃·HCl | |

| Molecular Weight | 429.92 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) | |

| Storage | Store at -20°C for long-term stability (≥ 4 years). For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month) in sealed, moisture-free containers. |

Mechanism of Action

This compound is a potent and selective inhibitor of the human glycine transporter 1 (GlyT1), with a reported IC50 value of 3 nM. Its selectivity for GlyT1 over the glycine transporter 2 (GlyT2) is significant, with an IC50 for GlyT2 greater than 100 µM. Furthermore, ALX-5407 does not show significant activity at the glycine binding site of the NMDA receptor itself (IC50 > 100 µM). The inhibition of GlyT1 by ALX-5407 is essentially irreversible, leading to a sustained elevation of synaptic glycine levels. This enhancement of glycine availability potentiates the function of NMDA receptors, which require glycine as a co-agonist for their activation.

Mechanism of action of this compound.

Experimental Protocols

In Vitro Glycine Uptake Assay

This protocol is designed to assess the inhibitory activity of ALX-5407 on GlyT1 in a cell-based assay.

Materials:

-

Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells)

-

96-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-glycine

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed GlyT1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with the different concentrations of ALX-5407 or vehicle for 15-30 minutes at room temperature.

-

Initiation of Uptake: Add [³H]-glycine to each well to initiate the uptake reaction. The final concentration of glycine should be close to its Km for GlyT1.

-

Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.

-

Data Analysis: Determine the IC50 value of ALX-5407 by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow for an in vitro glycine uptake assay.

In Vivo Microdialysis in Rodents

This protocol describes the use of in vivo microdialysis to measure extracellular glycine levels in the brain of freely moving rats following the administration of ALX-5407.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

Dental cement

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system for glycine analysis

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

-

Secure the cannula with dental cement and allow the animal to recover for at least one week.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular glycine.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose.

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the concentration of glycine in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.

-

-

Data Analysis:

-

Express the post-treatment glycine levels as a percentage of the baseline levels and plot the time course of the effect of ALX-5407.

-

Workflow for in vivo microdialysis in rodents.

Behavioral Assessment in an MPTP-Lesioned Marmoset Model of Parkinson's Disease

This protocol outlines the assessment of ALX-5407's effects on motor symptoms and levodopa-induced dyskinesia in a primate model of Parkinson's disease.

Materials:

-

MPTP-lesioned common marmosets with stable parkinsonian symptoms and dyskinesia

-

Levodopa (L-DOPA)

ALX-5407: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-5407 is a potent and highly selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] By blocking the reuptake of glycine, ALX-5407 elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function.[3][4] This mechanism of action has positioned ALX-5407 as a promising therapeutic candidate for a range of central nervous system (CNS) disorders and other conditions. Preclinical studies have demonstrated its potential efficacy in models of schizophrenia, Parkinson's disease, neuropathic pain, and allograft rejection.[5][6][7] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and underlying signaling pathways associated with the therapeutic applications of ALX-5407.

Core Mechanism of Action

ALX-5407's primary mechanism of action is the selective inhibition of GlyT1, a sodium/chloride-dependent transporter responsible for clearing glycine from the synaptic cleft.[2][8] Glycine is an essential co-agonist for the activation of NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity, learning, and memory.[3][4] By inhibiting GlyT1, ALX-5407 increases the concentration of glycine in the synapse, leading to enhanced NMDA receptor-mediated neurotransmission.[3][4] This is particularly relevant for CNS disorders characterized by hypofunctional NMDA receptor signaling.[8]

Potential Therapeutic Applications & Preclinical Data

Schizophrenia

The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[3] GlyT1 inhibitors like ALX-5407 are being investigated as a novel therapeutic strategy to ameliorate these symptoms by enhancing NMDA receptor activity.[3][4]

Parkinson's Disease

In advanced Parkinson's disease, long-term L-DOPA therapy can lead to debilitating side effects such as dyskinesia and psychosis.[7] Disturbances in the glutamatergic system are implicated in these complications.[7] A preclinical study in an MPTP-lesioned marmoset model of Parkinson's disease investigated the effects of ALX-5407.

| Dose of ALX-5407 (in combination with L-DOPA) | Reduction in Dyskinesia Severity | Reduction in Psychosis-Like Behaviors (PLBs) | Reference |

| 0.01 mg/kg | Not significant | 25% (p < 0.001) | [7] |

| 0.1 mg/kg | 51% (p < 0.001) | 51% (p < 0.001) | [7] |

| 1 mg/kg | 41% (p < 0.001) | 38% (p < 0.001) | [7] |

Importantly, these benefits were achieved without compromising the anti-parkinsonian effects of L-DOPA.[7]

Allograft Rejection

Recent research has uncovered a role for GlyT1 in the differentiation of T helper 1 (Th1) cells, which are key mediators of transplant rejection.[5] A study investigating ALX-5407 in a murine skin allograft model revealed its immunomodulatory potential. While ALX-5407 monotherapy did not significantly prolong graft survival, its combination with rapamycin (B549165) showed a synergistic effect.[5]

| Treatment Group | Effect on Allograft Survival | p-value | Reference |

| ALX-5407 alone | No significant prolongation | > 0.05 | [5] |

| Rapamycin alone | Prolonged survival | - | [5] |

| ALX-5407 + Rapamycin | Significantly prolonged survival vs. either agent alone | 0.018 | [5] |

Mechanistically, ALX-5407 was found to suppress Th1 differentiation and induce apoptosis in these cells.[5]

Neuropathic Pain

Enhancing glycinergic control in the spinal cord is a promising strategy for alleviating neuropathic pain.[6] GlyT1 inhibitors, such as ALX-5407, have been shown to produce anti-nociceptive effects in various animal models of neuropathic and inflammatory pain.[6]

Selectivity and Potency of ALX-5407

ALX-5407 is a highly potent and selective inhibitor of GlyT1.

| Target | IC50 Value | Reference |

| Human GlyT1c | 3 nM | [1] |

| Human GlyT2 | > 100 µM | [1] |

| NMDA Receptor Glycine Site | > 100 µM | [1] |

The inhibition of GlyT1 by ALX-5407 is essentially irreversible.[2]

Experimental Protocols

In Vitro Glycine Transport Assay

-

Cell Line: Quail fibroblast cell line (QT6) stably expressing human GlyT1A, GlyT1B, GlyT1C, or GlyT2.[2]

-

Method: The activity of ALX-5407 was examined against the cloned glycine transporters. The ability of ALX-5407 to inhibit glycine transport in GlyT1-expressing cells was measured to determine its IC50 value.[2]

Murine Skin Allograft Model

-

Animal Model: BALB/c to C57BL/6 murine skin allograft model.[5]

-

Treatment Regimen: Daily intraperitoneal injections of:

-

Control vehicle

-

ALX-5407 alone

-

Rapamycin alone

-

ALX-5407 combined with rapamycin

-

-

Primary Endpoint: Graft survival analysis.[5]

MPTP-Lesioned Marmoset Model of Parkinson's Disease

-

Animal Model: Six common marmosets rendered parkinsonian by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) injection.[7]

-

Induction of Symptoms: Repeated administration of L-DOPA to induce dyskinesia and psychosis-like behaviors (PLBs).[7]

-

Treatment: Acute challenges with ALX-5407 (0.01, 0.1, and 1 mg/kg) or vehicle in combination with L-DOPA.[7]

-

Endpoints: Evaluation of the severity of dyskinesia, PLBs, and parkinsonian disability.[7]

Clinical Development Status

A search for clinical trials involving ALX-5407 did not yield any specific results for this compound. This suggests that ALX-5407 may not have entered human clinical trials or that the data is not publicly available.

Conclusion

ALX-5407 is a potent and selective GlyT1 inhibitor with a well-defined mechanism of action. Extensive preclinical studies have provided a strong rationale for its therapeutic potential in a variety of disorders, including schizophrenia, Parkinson's disease, allograft rejection, and neuropathic pain. The synergistic effects observed with rapamycin in the context of transplant rejection highlight the potential for combination therapies. While the lack of publicly available clinical trial data is a limitation, the robust preclinical findings warrant further investigation into the therapeutic applications of ALX-5407.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 5. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ALX-5407 Hydrochloride: A Potent and Selective Glycine Transporter 1 (GlyT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-5407 hydrochloride is a potent, selective, and non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] As a sarcosine (B1681465) derivative, it has been instrumental in the investigation of N-methyl-D-aspartate (NMDA) receptor function and holds therapeutic potential for central nervous system (CNS) disorders, particularly schizophrenia.[1][4] This technical guide provides a comprehensive overview of ALX-5407, detailing its mechanism of action, chemical properties, and effects on glycine transport. It includes structured tables of quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows to support researchers in its application.

Introduction to this compound and Glycine Transport Inhibition

Glycine is a crucial amino acid in the CNS, acting as both an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and an essential co-agonist at the glycine binding site of NMDA receptors.[5] The concentration of synaptic glycine is primarily regulated by two high-affinity glycine transporters: GlyT1 and GlyT2.[4] GlyT1, found predominantly on glial cells, plays a critical role in maintaining subsaturating levels of glycine at glutamatergic synapses, thereby modulating NMDA receptor activity.[3]

Inhibition of GlyT1 has emerged as a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[6][7] By blocking GlyT1, inhibitors like ALX-5407 increase the extracellular concentration of glycine, which in turn enhances NMDA receptor-mediated neurotransmission.[1]

ALX-5407, with the chemical name (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine hydrochloride, is a highly potent and selective inhibitor of GlyT1.[1][2] Its non-transportable nature and essentially irreversible inhibition of glycine transport make it a valuable tool for studying the physiological and pathological roles of GlyT1.[1][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride | [9] |

| Alternative Names | (+)-NFPS | [9] |

| Molecular Formula | C₂₄H₂₄FNO₃·HCl | [2] |

| Molecular Weight | 429.92 g/mol | [2] |

| CAS Number | 200006-08-2 | [2] |

| Purity | ≥98% (HPLC) | [2][9] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2] |

| Storage | Desiccate at +4°C. | [2] |

In Vitro Pharmacology: Potency and Selectivity

This compound is characterized by its high potency for GlyT1 and remarkable selectivity over other transporters and receptors.

| Target | Assay | Species | Cell Line | Value | Reference(s) |

| hGlyT1c | [³H]glycine uptake | Human | QT6 fibroblasts | IC₅₀ = 3 nM | [1][2] |

| rGlyT1 | [³H]glycine uptake | Rat | - | IC₅₀ = 9.8 nM | |

| hGlyT2 | [³H]glycine uptake | Human | QT6 fibroblasts | IC₅₀ > 100 µM | [2] |

| NMDA Receptor Glycine Site | Radioligand Binding | - | - | IC₅₀ > 100 µM | [2] |

| GlyT1 | Radioligand Binding ([³H]NFPS) | Rat | Forebrain membranes | Kᵢ = 13 nM |

Comparative Analysis of GlyT1 Inhibitors

To provide a broader context, the following table compares the in vitro potency of ALX-5407 with other notable GlyT1 inhibitors.

| Compound | Target | IC₅₀ | Reference(s) |

| ALX-5407 | hGlyT1 | 3 nM | [1][2] |

| (Rac)-NFPS | hGlyT1 | 2.8 nM | |

| SSR504734 | hGlyT1 | 18 nM | |

| N-methyl-SSR504734 | GlyT1 | 2.4 nM | |

| Lu-AA20465 | GlyT1 | 150 nM | |

| RG1678 (Bitopertin) | GlyT1 | 47 nM (Kᵢ) |

Signaling Pathway and Experimental Workflow Visualizations

GlyT1 Inhibition and NMDA Receptor Modulation

The following diagram illustrates the mechanism by which ALX-5407 enhances NMDA receptor signaling.

Experimental Workflow: In Vitro Glycine Uptake Assay

This diagram outlines the typical workflow for determining the IC₅₀ of a GlyT1 inhibitor.

Detailed Experimental Protocols

In Vitro [³H]Glycine Uptake Assay in QT6 Cells

This protocol is adapted from the methodology used in the initial characterization of ALX-5407.[1][3]

1. Cell Culture and Plating:

-

Culture quail fibroblast (QT6) cells stably expressing human GlyT1A, GlyT1B, GlyT1C, or GlyT2 in appropriate growth medium.

-

Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

2. Assay Buffer:

-

Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

3. Assay Procedure:

-

On the day of the assay, aspirate the growth medium from the wells.

-

Wash the cell monolayer twice with 100 µL of pre-warmed HBSS.

-

Prepare serial dilutions of this compound in HBSS.

-

Add 50 µL of the ALX-5407 dilutions or vehicle (for control wells) to the respective wells and pre-incubate for 10-20 minutes at room temperature.

-

Prepare a solution of [³H]glycine in HBSS at a final concentration that is close to the Kₘ for glycine uptake by GlyT1.

-

Initiate the uptake by adding 50 µL of the [³H]glycine solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to ensure linear uptake.

-

Terminate the assay by rapidly aspirating the radioactive solution and washing the cells three times with 150 µL of ice-cold HBSS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH).

-

Transfer the cell lysates to scintillation vials.

4. Data Analysis:

-

Add scintillation cocktail to each vial and measure the radioactivity in a liquid scintillation counter.

-

Determine the concentration of ALX-5407 that inhibits 50% of the specific [³H]glycine uptake (IC₅₀) by non-linear regression analysis using software such as Prism.

In Vivo Microdialysis in Rat Prefrontal Cortex

This protocol is based on studies investigating the effect of ALX-5407 on extracellular glycine levels.[10][11]

1. Animal Surgery:

-

Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC). Typical stereotaxic coordinates from bregma are: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm.[12]

-

Secure the cannula with dental cement and allow the animals to recover for at least 48 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, place the rat in a microdialysis chamber and allow it to habituate.

-

Insert a microdialysis probe (e.g., CMA/10) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 189 mM NaCl, 3.9 mM KCl, 3.37 mM CaCl₂, pH 6.3) at a constant flow rate (e.g., 1.0 µL/min).[9]

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., 1 and 10 mg/kg, p.o.) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

3. Glycine Quantification by HPLC:

-

Derivatize the glycine in the dialysate samples with a fluorescent agent (e.g., o-phthalaldehyde).[12]

-

Analyze the samples using reverse-phase HPLC with fluorescence detection.

-

Quantify glycine concentrations by comparing peak areas to a standard curve.

-

Express the results as a percentage of the baseline glycine levels.

Behavioral Assessment in Mouse Models of Schizophrenia

The following protocols for Prepulse Inhibition (PPI) and Latent Inhibition (LI) are based on the study by Lipina et al. (2005).[5][10]

1. Prepulse Inhibition (PPI):

-

Apparatus: Use startle chambers equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle responses.

-

Procedure:

-

Acclimatize C57BL/6J mice to the chamber for a 5-minute period with background white noise.

-

The test session consists of trials with a startle pulse alone (e.g., 120 dB, 40 ms) and trials where a prepulse (e.g., 2-20 dB above background, 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).[13]

-

Administer ALX-5407 or vehicle prior to the test session.

-

-

Data Analysis: Calculate PPI as: %PPI = 100 × [(startle response to pulse alone) - (startle response to prepulse + pulse)] / (startle response to pulse alone).

2. Latent Inhibition (LI):

-

Apparatus: Use a conditioned emotional response paradigm where drinking behavior is suppressed in the presence of a conditioned stimulus (CS) that has been paired with an aversive unconditioned stimulus (US).

-

Procedure:

-

Pre-exposure Phase: On day 1, expose one group of mice (pre-exposed) to multiple presentations of the CS (e.g., a tone). The other group (non-pre-exposed) remains in the context without the CS.

-

Conditioning Phase: On day 2, pair the CS with a mild foot shock (US) for both groups.

-

Test Phase: On day 3, present the CS while the water-deprived mice are drinking and measure the suppression of drinking.

-

Administer ALX-5407 or vehicle before the pre-exposure or conditioning phase.

-

-

Data Analysis: LI is demonstrated if the pre-exposed group shows less suppression of drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the non-pre-exposed group.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of GlyT1 in the CNS. Its high potency and selectivity have been crucial in elucidating the link between glycine transport, NMDA receptor function, and the pathophysiology of disorders like schizophrenia. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GlyT1 inhibition and the application of ALX-5407 as a key research compound in neuroscience and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mmpc.org [mmpc.org]

- 5. Modulators of the glycine site on NMDA receptors, D-serine and ALX 5407, display similar beneficial effects to clozapine in mouse models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]

- 8. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uva.theopenscholar.com [uva.theopenscholar.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

The Role of ALX-5407 Hydrochloride in Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). The document elucidates its mechanism of action and its consequential role in the modulation of glutamatergic neurotransmission, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Potentiation of NMDA Receptor Function

This compound is a selective, non-transportable inhibitor of the glycine transporter GlyT1.[1][2][3] Its primary mechanism of action involves blocking the reuptake of glycine from the synaptic cleft.[4] Glycine is an essential co-agonist for the NMDA receptor; it must bind to the GluN1 subunit for the receptor to be activated by glutamate.[5] By inhibiting GlyT1, ALX-5407 elevates extracellular glycine concentrations in key brain regions, thereby enhancing the function of NMDA receptors.[4][6] This potentiation of NMDA receptor-mediated glutamatergic neurotransmission has made ALX-5407 a valuable research tool and a potential therapeutic agent for conditions associated with hypoglutamatergic function, such as schizophrenia.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and effects of this compound from various experimental studies.

Table 1: In Vitro Potency and Selectivity of ALX-5407

| Parameter | Species/System | Value | Reference(s) |

| IC50 (GlyT1) | Human (hGlyT1c) | 3 nM | [1][3][6] |

| IC50 (GlyT1) | Rat (rGlyT1) | 9.8 nM | [4] |

| IC50 (GlyT2) | Human | > 100 µM | [1][3] |

| IC50 (NMDA Receptor Glycine Site) | > 100 µM | [1][3] |

Table 2: In Vivo Effects of ALX-5407 on Extracellular Glycine Levels

| Brain Region | Animal Model | Dose (p.o.) | Effect on Glycine Levels | Reference(s) |

| Prefrontal Cortex (PFC) | Rat | 10 mg/kg | ~40% increase | [6] |

| Prefrontal Cortex (PFC) | Rat | 1 mg/kg | Slight, non-significant elevation | [6] |

| Cerebellum | Rat | Not specified | Sustained increases | [2] |

Table 3: Electrophysiological Effects of ALX-5407 on NMDA Receptor Currents

| Brain Region | Animal Model | ALX-5407 Concentration | Effect on NMDA-mediated Current | Reference(s) |

| Substantia Nigra pars compacta (SNpc) | Mouse | 0.5 µM | 92 ± 29% increase | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Glycine Transporter 1 (GlyT1) Inhibition Assay

This protocol is based on methods used to determine the IC50 of ALX-5407 for GlyT1.[6][7]

Objective: To quantify the inhibitory potency of ALX-5407 on GlyT1-mediated glycine uptake in a cellular context.

Materials:

-

QT6 quail fibroblast cells stably expressing human GlyT1c.[7]

-

[³H]glycine (radiolabeled glycine).

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Culture QT6 cells expressing hGlyT1c in appropriate media and conditions until they reach a suitable confluency for assaying.

-

Preparation of ALX-5407 Solutions: Prepare a series of dilutions of this compound in HBSS to achieve a range of final concentrations for the assay.

-

Assay Initiation:

-

Wash the cultured cells with HBSS to remove media.

-

Pre-incubate the cells with the various concentrations of ALX-5407 or vehicle (HBSS) for a specified time (e.g., 20 minutes) at room temperature.

-

-

Glycine Uptake:

-

Add a solution of [³H]glycine (at a concentration near the Km for GlyT1) to each well to initiate the uptake reaction.

-

Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

-

-

Termination of Uptake:

-

Rapidly wash the cells with ice-cold HBSS to stop the glycine uptake.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification:

-

Add the cell lysate to scintillation fluid.

-

Measure the amount of [³H]glycine taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glycine uptake for each concentration of ALX-5407 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the ALX-5407 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol is a generalized procedure based on studies measuring ALX-5407's effect on brain glycine levels.[2][6]

Objective: To measure the concentration of extracellular glycine in a specific brain region of a freely moving animal following systemic administration of ALX-5407.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulas.

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for oral administration.

-

An analytical system for amino acid quantification (e.g., HPLC with fluorescence detection).

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

-

Baseline Sample Collection:

-

Allow the system to equilibrate for at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glycine.

-

-

Drug Administration:

-

Administer this compound orally at the desired dose.

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples at regular intervals for several hours to monitor changes in extracellular glycine concentration over time.

-

-

Sample Analysis:

-